SCOTfluor lactic acid probe 510
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SCOTfluor lactic acid probe 510 is a red fluorescent probe used for imaging lactic acid metabolism in vivo. It is particularly suitable for applications such as flow cytometry and super-resolution microscopy. The compound has excitation and emission maxima at 485 nm and 605 nm, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
SCOTfluor lactic acid probe 510 is synthesized through a series of chemical reactions involving the incorporation of a fluorescent moiety into the lactic acid structure. The chemical name of the compound is (2S)-2-Hydroxy-3-[(7-nitro-2,1,3-benzoselenadiazol-4-yl)amino]propanoic acid . The synthesis typically involves the reaction of lactic acid with 7-nitro-2,1,3-benzoselenadiazole under specific conditions to form the desired fluorescent probe.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
SCOTfluor lactic acid probe 510 primarily undergoes substitution reactions, where the fluorescent moiety is introduced into the lactic acid structure. The compound is stable under typical laboratory conditions and does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as lactic acid and 7-nitro-2,1,3-benzoselenadiazole. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions to ensure the formation of the desired product .
Major Products Formed
The major product formed from the synthesis of this compound is the fluorescent probe itself, which is used for imaging lactic acid metabolism in various biological systems .
Scientific Research Applications
SCOTfluor lactic acid probe 510 has a wide range of scientific research applications, including:
Mechanism of Action
SCOTfluor lactic acid probe 510 exerts its effects by binding to lactic acid molecules and emitting fluorescence upon excitation. The fluorescent signal can be detected and quantified using techniques such as flow cytometry and microscopy. The molecular targets of the probe are the lactic acid molecules, and the pathways involved include the metabolic pathways of lactic acid in biological systems .
Comparison with Similar Compounds
Similar Compounds
SCOTfluor 510, fluoro: A precursor that, upon reaction with amine groups, can be used for the synthesis of various fluorescent probes, including those for lactic acid.
Uniqueness
This compound is unique due to its specific excitation and emission maxima, making it particularly suitable for imaging lactic acid metabolism in vivo. Its ability to be used in flow cytometry and super-resolution microscopy further enhances its utility in scientific research .
Properties
Molecular Formula |
C9H8N4O5Se |
---|---|
Molecular Weight |
331.15 g/mol |
IUPAC Name |
(2S)-2-hydroxy-3-[(4-nitro-2,1,3-benzoselenadiazol-7-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H8N4O5Se/c14-6(9(15)16)3-10-4-1-2-5(13(17)18)8-7(4)11-19-12-8/h1-2,6,10,14H,3H2,(H,15,16)/t6-/m0/s1 |
InChI Key |
HQRYGRFCRSBEJR-LURJTMIESA-N |
Isomeric SMILES |
C1=C(C2=N[Se]N=C2C(=C1)[N+](=O)[O-])NC[C@@H](C(=O)O)O |
Canonical SMILES |
C1=C(C2=N[Se]N=C2C(=C1)[N+](=O)[O-])NCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.